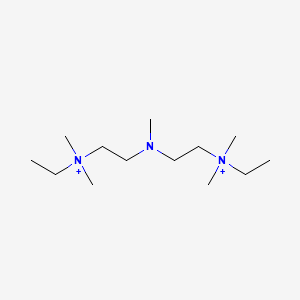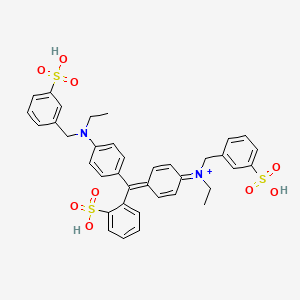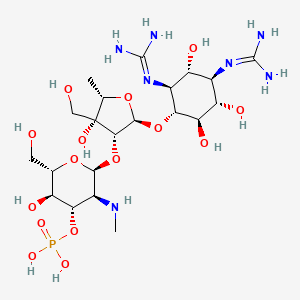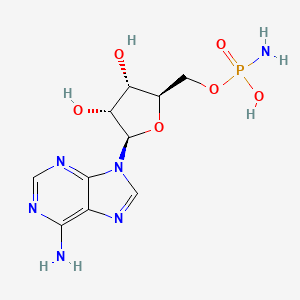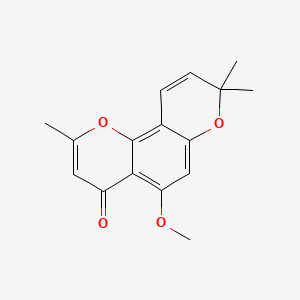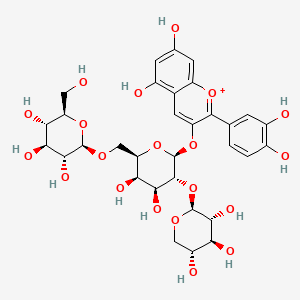
cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) is a trisaccharide derivative and a xylosylgalactoside. It derives from a cyanidin cation. It is a conjugate acid of a cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) betaine.
Scientific Research Applications
Plant Polyphenols and Natural Occurrence
Cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) has been identified in various plant species, including Begonia and Clivia flowers, as well as fruits like Prunus, Ribes, and Rubus. This compound typically co-occurs with related compounds like 3-sambubioside and 3-rutinoside, suggesting a complex natural biosynthesis process involving the transfer of rhamnose, xylose, and glucose to cyanidin or pelargonidin 3-glucoside in plants. This discovery highlights the diverse polyphenolic composition in plants and their potential applications in food and pharmaceutical industries (Harborne & Hall, 1964).
Potential Therapeutic Applications
Cyanidin 3-O-glucoside, a closely related compound, has demonstrated various health benefits, including neuroprotective, antioxidant, and antidiabetic effects. It inhibits enzymes like monoamine oxidase A, tyrosinase, and fatty acid amide hydrolase, which are involved in neurodegenerative and metabolic diseases. These findings suggest that cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) might share similar therapeutic potentials, warranting further investigation (Cásedas et al., 2019).
Anti-inflammatory Properties
Studies have shown that cyanidin 3-glucoside exhibits significant anti-inflammatory properties in human intestinal cells, suggesting its potential in managing inflammatory bowel diseases. This indicates that cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) could have similar benefits in reducing inflammation-related conditions (Serra et al., 2012).
Impact on Energy Homeostasis and Antioxidant Activity
Cyanidin 3-O-galactoside, a variant of the compound, has been linked to improved health due to its antioxidant properties and effects on various physiological functions, including anti-inflammatory, anticancer, antidiabetic, and cardiovascular protective capacities. These effects are attributed to its influence on energy homeostasis and signaling pathways like AMPK/autophagy, suggesting a wide range of applications in nutraceuticals and food additives (Liang et al., 2021).
Enzymatic Acylation for Enhanced Stability and Activity
Research on the enzymatic acylation of cyanidin-3-glucoside, a related compound, indicates that such modifications can improve its stability and antioxidant activity. This implies that similar modifications to cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) could enhance its practical applications in food and pharmaceutical industries (Zhang et al., 2020).
properties
CAS RN |
60029-67-6 |
|---|---|
Molecular Formula |
C32H39O20+ |
Molecular Weight |
743.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H38O20/c33-7-19-22(40)24(42)27(45)30(50-19)47-9-20-23(41)25(43)29(52-31-26(44)21(39)16(38)8-46-31)32(51-20)49-18-6-12-14(36)4-11(34)5-17(12)48-28(18)10-1-2-13(35)15(37)3-10/h1-6,16,19-27,29-33,38-45H,7-9H2,(H3-,34,35,36,37)/p+1/t16-,19-,20-,21+,22-,23+,24+,25+,26-,27-,29-,30-,31+,32-/m1/s1 |
InChI Key |
RAHCBDLMLRVOBZ-KMLVFDMGSA-O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(aminomethyl)-N-[1-(octylamino)-1-oxo-3-[4-(pyridin-4-ylmethoxy)phenyl]propan-2-yl]-1-cyclohexanecarboxamide](/img/structure/B1200809.png)

